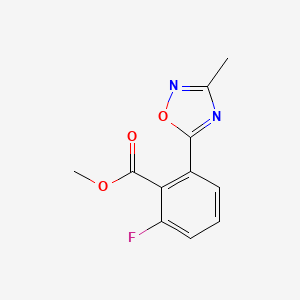

Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Description

Properties

Molecular Formula |

C11H9FN2O3 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |

InChI |

InChI=1S/C11H9FN2O3/c1-6-13-10(17-14-6)7-4-3-5-8(12)9(7)11(15)16-2/h3-5H,1-2H3 |

InChI Key |

UDNUZHWPCUOGJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C(=CC=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves multiple steps. One common approach is to start with methyl 2-fluorobenzoate, which can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst . The next step involves the formation of the 1,2,4-oxadiazole ring, which can be achieved by reacting the methyl 2-fluorobenzoate with an appropriate hydrazide under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Positional Isomers of Benzoate-Oxadiazole Derivatives

Key structural analogs differ in the substitution pattern of the oxadiazole ring on the benzoate core:

| Compound Name | CAS Number | Substituent Position (Benzoate) | Oxadiazole Substituent | Functional Group |

|---|---|---|---|---|

| Target Compound | 1293285-23-0 | 2-Fluoro, 6-oxadiazole | 3-methyl | Ester (COOCH₃) |

| Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | 1092566-65-8 | 3-oxadiazole | 5-methyl | Ester (COOCH₃) |

| Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | 209912-44-7 | 4-oxadiazole | 3-methyl | Ester (COOCH₃) |

Key Observations :

Functional Group Variations

Compounds with thioether or amide linkages instead of ester groups provide insights into pharmacokinetic differences:

Key Observations :

- Hydrolysis Susceptibility : The ester group in the target compound is more prone to hydrolysis than the amide or thioether linkages in analogs, which may limit its oral bioavailability .

- Biological Activity : Thioether-linked oxadiazoles (e.g., compound 45) are reported in patents for anticancer and antiviral applications, suggesting that the target compound’s ester group could be modified for similar purposes .

Substituent Impact on Physicochemical Properties

| Property | Target Compound | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (209912-44-7) |

|---|---|---|

| Lipophilicity (LogP) | Estimated higher (due to F) | Lower (no electronegative substituent) |

| Metabolic Stability | Moderate (ester hydrolysis) | Higher (para-substitution reduces steric strain) |

| Synthetic Accessibility | Moderate (multi-step synthesis) | Similar (requires regioselective cyclization) |

Key Observations :

Q & A

Q. What are the optimal synthetic routes for Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, and what are common impurities encountered?

The synthesis typically involves cyclocondensation of benzoic acid derivatives with oxadiazole precursors. For example, coupling reactions between fluorinated benzoate esters and 3-methyl-1,2,4-oxadiazole intermediates under reflux conditions (e.g., using DCC/DMAP as coupling agents) yield the target compound . Common impurities include unreacted starting materials, hydrolyzed ester by-products, or regioisomers formed during cyclization. Purification via column chromatography or recrystallization is critical, with LC-MS and NMR used to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the fluorine substituent’s position and oxadiazole ring integration (e.g., 1H NMR signals for methyl groups at δ ~2.5 ppm and aromatic protons split by fluorine) .

- IR Spectroscopy : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .

- LC-MS : For molecular weight validation and purity assessment (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests indicate degradation risks under prolonged exposure to high humidity or acidic/basic conditions. Use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., using B3LYP hybrid functionals) model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, such as the oxadiazole ring’s electron-deficient nature and fluorine’s inductive effects . X-ray crystallography data (e.g., bond lengths in analogous compounds) validate computational models, showing planar oxadiazole rings with C=N bond lengths of ~1.30–1.35 Å .

Q. What strategies are recommended for analyzing contradictory biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications. For example:

- Anti-plasmodial activity : Analogous oxadiazole derivatives show varying IC50 values depending on substituent positioning (e.g., fluorine vs. methoxy groups) .

- Enzyme inhibition : Differences in binding affinity may stem from steric effects of the 3-methyl group on the oxadiazole ring . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, in vitro cytotoxicity screens) and structural analogs to isolate contributing factors .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should systematically modify:

- Substituent positions : Compare 2-fluoro vs. 4-fluoro isomers to assess steric/electronic impacts .

- Oxadiazole substituents : Replace the 3-methyl group with ethyl or trifluoromethyl to evaluate hydrophobicity and metabolic stability .

- Ester groups : Test methyl vs. ethyl esters for hydrolysis resistance in physiological conditions . Use computational docking (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding modes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antiparasitic : Plasmodium falciparum lactate dehydrogenase (pLDH) assays for anti-malarial potential .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity . Include positive controls (e.g., chloroquine for antiplasmodial assays) and replicate experiments to ensure reproducibility .

Methodological Considerations

- Contradiction Resolution : When conflicting data arise (e.g., varying IC50 values), re-evaluate assay protocols for consistency in solvent (DMSO concentration ≤0.1%), cell density, and incubation times .

- Computational Validation : Cross-check DFT-predicted reactivities with experimental substituent effects observed in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.